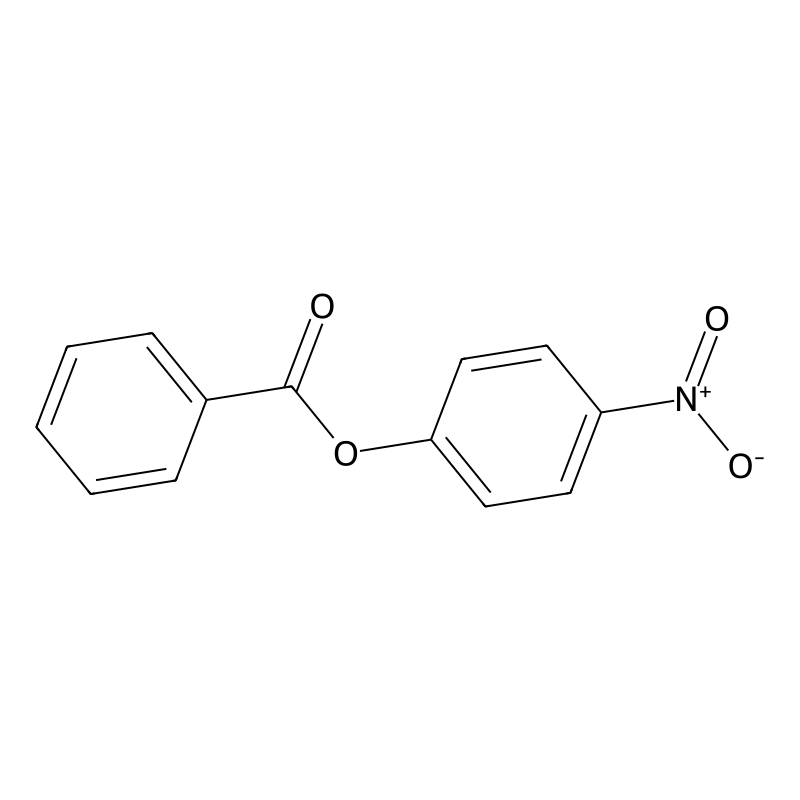

4-Nitrophenyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Substrates for Esterase Activity Assays

4-Nitrophenyl benzoate is a common substrate used to assess the activity of esterase enzymes. These enzymes play a crucial role in various biological processes, and their activity levels can be indicative of cellular health or disease states. The hydrolysis of 4-nitrophenyl benzoate by esterases releases 4-nitrophenol, a yellow colored compound that can be easily monitored using a spectrophotometer. This allows researchers to quantify enzyme activity with high sensitivity. Source: Biochemical Journal, Vol. 112, Iss. 3, 1968:

Model Compound for Acylation Reactions

The carbonyl group (C=O) in 4-nitrophenyl benzoate makes it a suitable model compound for studying acylation reactions. Acylation is a fundamental organic reaction where an acyl group (derived from a carboxylic acid) is introduced into a molecule. By studying the reaction between 4-nitrophenyl benzoate and various nucleophiles (electron-donating species), researchers can gain insights into the mechanisms and factors affecting acylation processes. Source: Journal of the American Chemical Society, Vol. 80, No. 22, 1958

Material Science

- Liquid Crystal Precursors: 4-Nitrophenyl benzoate can be used as a precursor molecule in the synthesis of certain liquid crystals. Liquid crystals are a unique state of matter that exhibits properties between those of liquids and solids. They are crucial for various technological applications, including displays in electronic devices. By modifying the structure of 4-nitrophenyl benzoate, researchers can create liquid crystals with desired properties for specific applications. Source: Molecular Crystals and Liquid Crystals, Vol. 100, No. 1-4, 1983: https://www.tayla انفجار

4-Nitrophenyl benzoate is an organic compound with the chemical formula CHNO. It consists of a benzoate group attached to a 4-nitrophenyl moiety. This compound is characterized by its aromatic structure, which contributes to its stability and reactivity. The presence of the nitro group at the para position relative to the ester linkage enhances its electrophilic character, making it a useful substrate in various

The biological activity of 4-nitrophenyl benzoate has been explored in various contexts, particularly in relation to its potential as a substrate for enzymes. It has been used in studies to understand enzyme kinetics and mechanisms due to its ability to undergo hydrolysis in the presence of certain enzymes, such as esterases. The compound's reactivity makes it a candidate for investigating enzyme-substrate interactions, particularly in biochemical pathways involving ester hydrolysis .

Several methods exist for synthesizing 4-nitrophenyl benzoate:

- Esterification Reaction: This is the most common method, involving the reaction of 4-nitrophenol with benzoic acid in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid.

- Acylation: Another approach includes acylating 4-nitrophenol with benzoyl chloride or benzoyl anhydride under basic conditions.

- Transesterification: This method involves exchanging the alcohol part of an ester with another alcohol, using 4-nitrophenol and a suitable benzoate as starting materials.

These methods can yield varying purities and yields depending on reaction conditions such as temperature and solvent choice.

4-Nitrophenyl benzoate finds applications in various fields:

- Chemical Research: It serves as a model substrate for studying nucleophilic substitution reactions.

- Biochemistry: Used in enzyme kinetics studies to evaluate the activity of esterases and other hydrolases.

- Analytical Chemistry: Employed in assays to quantify enzyme activity or to study reaction mechanisms.

Interaction studies involving 4-nitrophenyl benzoate often focus on its reactivity with different nucleophiles and how these interactions can be modulated by solvent effects or substituent variations. Research has shown that cationic surfactants can significantly influence the reaction rates of 4-nitrophenyl benzoate with nucleophiles, indicating that micellar environments can enhance reactivity through altered solvation dynamics .

Several compounds share structural similarities with 4-nitrophenyl benzoate, including:

- 4-Nitrophenyl acetate

- Phenyl acetate

- p-Nitrophenyl propanoate

- p-Nitrophenyl butanoate

Comparison TableCompound Structure Type Unique Features 4-Nitrophenyl benzoate Aromatic ester High electrophilicity due to nitro group 4-Nitrophenyl acetate Aromatic ester More reactive than benzoate due to smaller alkyl group Phenyl acetate Aromatic ester Lacks nitro substituent; less electrophilic p-Nitrophenyl propanoate Aromatic ester Longer alkyl chain; affects sterics and reactivity p-Nitrophenyl butanoate Aromatic ester Similar to propanoate but with even longer chain

| Compound | Structure Type | Unique Features |

|---|---|---|

| 4-Nitrophenyl benzoate | Aromatic ester | High electrophilicity due to nitro group |

| 4-Nitrophenyl acetate | Aromatic ester | More reactive than benzoate due to smaller alkyl group |

| Phenyl acetate | Aromatic ester | Lacks nitro substituent; less electrophilic |

| p-Nitrophenyl propanoate | Aromatic ester | Longer alkyl chain; affects sterics and reactivity |

| p-Nitrophenyl butanoate | Aromatic ester | Similar to propanoate but with even longer chain |

The uniqueness of 4-nitrophenyl benzoate lies in its specific combination of an aromatic ring with a nitro group at the para position, which enhances its electrophilic character compared to similar compounds without such substituents. This characteristic makes it particularly valuable for studies in organic chemistry and biochemistry.

4-Nitrophenyl benzoate possesses the molecular formula C₁₃H₉NO₄ with a molecular weight of 243.21 g/mol [1] [2] [3]. This aromatic ester compound is registered under the Chemical Abstracts Service number 959-22-8 [1] [4] [5]. The International Union of Pure and Applied Chemistry systematic name for this compound is (4-nitrophenyl) benzoate [5].

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N+[O-] [1] [5]. The International Chemical Identifier provides a unique structural description: InChI=1S/C13H9NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H [6] [4], with the corresponding International Chemical Identifier Key being GMKZBFFLCONHDE-UHFFFAOYSA-N [6] [4] [5].

Three-Dimensional Conformation and Stereochemistry

The three-dimensional conformational analysis reveals that 4-nitrophenyl benzoate adopts multiple stable conformations in solution, with rotational freedom around the ester linkage . The compound exhibits achiral stereochemistry with no defined stereocenters [4]. Crystallographic studies of related 4-nitrophenyl compounds demonstrate significant conformational flexibility, with dihedral angles between aromatic rings varying considerably depending on crystal packing forces [8] [9].

In related 4-nitrophenyl 2-methylbenzoate structures, the dihedral angles between aromatic rings range from 36.99° to 55.04°, indicating the conformational plasticity of these systems [8] [9]. The nitro groups maintain coplanarity with their respective phenyl rings, with torsion angles typically ranging from -1.9° to 1.0° [8] [9].

Functional Groups and Electronic Distribution

4-Nitrophenyl benzoate contains several key functional groups that significantly influence its electronic properties and reactivity. The molecule features an ester carbonyl group (C=O) connecting the benzoyl moiety to the 4-nitrophenyl group [1] [2]. The para-positioned nitro group (NO₂) serves as a strong electron-withdrawing substituent, substantially affecting the electronic distribution throughout the aromatic system .

The nitro group exhibits characteristic bond distance patterns typical of 4-nitroaniline derivatives, with both carbon-nitrogen distances being relatively short for their respective types, while the nitro nitrogen-oxygen distances are elongated [10]. The aromatic carbon-carbon bond distances demonstrate 1,4-quinonoid type bond fixation, moderated by the high electronegativity of the nitro group [10]. This electronic distribution pattern significantly influences the compound's reactivity toward nucleophilic substitution reactions due to the strong electron-withdrawing nature of the nitro substituent .

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopic analysis of 4-nitrophenyl benzoate reveals characteristic absorption bands that confirm the presence of key functional groups [6] [11]. The ester carbonyl group exhibits a strong absorption band in the region 1700-1750 cm⁻¹, confirming the presence of the benzoate ester functionality [11]. The nitro group displays two characteristic stretching vibrations: an asymmetric stretch typically observed at 1520-1570 cm⁻¹ and a symmetric stretch at 1340-1370 cm⁻¹ [11].

Additional important absorptions include aromatic carbon-hydrogen stretching vibrations appearing above 3000 cm⁻¹ and aromatic carbon-carbon stretching modes in the fingerprint region below 1600 cm⁻¹ [11]. The combination of strong ester carbonyl absorption and characteristic nitro group vibrations provides definitive identification of the compound structure.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 4-nitrophenyl benzoate [12] [13]. The aromatic protons of the nitrophenyl ring appear as characteristic doublets in the region 8.27-8.41 ppm, reflecting the strong deshielding effect of the nitro group [12] [13]. The benzoyl aromatic protons exhibit multipicity patterns in the range 7.28-7.68 ppm [12] [13].

¹³C Nuclear Magnetic Resonance spectroscopy confirms the presence of distinct carbon environments, including the characteristic ester carbonyl carbon signal and various aromatic carbon resonances [12]. The electron-withdrawing effect of the nitro group significantly influences the chemical shifts of carbons in the nitrophenyl ring system.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic studies of 4-nitrophenyl benzoate reveal characteristic absorption bands that reflect its extended conjugated aromatic system [14] [15] [16]. The compound exhibits significant absorption in the ultraviolet region, with maximum absorption bands observed at approximately 320 nm and 400 nm [15] [16]. These absorption characteristics make the compound particularly useful in enzymatic assays where spectrophotometric monitoring of hydrolysis reactions can be performed [14] [15].

The strong absorption at 400 nm is particularly important for analytical applications, as it allows for quantitative determination of compound concentration and reaction kinetics [15] [16]. The absorption profile is significantly influenced by the electron-withdrawing nitro group, which extends the conjugation and bathochromically shifts the absorption maxima.

Mass Spectrometry

Mass spectrometric analysis of 4-nitrophenyl benzoate provides molecular ion identification and fragmentation pattern information [6]. The molecular ion peak appears at m/z 243, corresponding to the molecular weight of the compound [6]. Characteristic fragmentation patterns include loss of the nitrophenyl group and formation of benzoyl ion fragments, providing structural confirmation through tandem mass spectrometry analysis.

Thermal Properties and Stability

Melting Point and Boiling Point

4-Nitrophenyl benzoate exhibits a melting point range of 138.5-147.5°C, as determined by multiple commercial sources [5] [17] [18]. Some literature reports slightly higher melting point ranges of 142-144°C [19] [20]. The predicted boiling point is 399.5±25.0°C, calculated using computational methods [19] [20].

Thermogravimetric Analysis

While specific thermogravimetric analysis data for 4-nitrophenyl benzoate is limited in the available literature, studies on related nitro-containing aromatic compounds provide insight into expected thermal behavior [21] [22]. Thermogravimetric analysis of similar nitroaromatic compounds typically reveals multistep decomposition processes, with initial weight loss corresponding to volatilization or sublimation, followed by thermal decomposition of the nitro functionality at elevated temperatures [21] [22].

The thermal stability of aromatic nitro compounds is generally enhanced compared to aliphatic analogs due to aromatic conjugation effects [22]. However, the presence of the nitro group can lead to exothermic decomposition processes at sufficiently high temperatures, requiring careful handling during thermal analysis [22].

Differential Scanning Calorimetry

Differential scanning calorimetry analysis provides valuable information about phase transitions and thermal events in 4-nitrophenyl benzoate [23] [24]. The melting transition should appear as an endothermic peak in the temperature range corresponding to the reported melting point. Additional thermal events may include crystalline phase transitions or thermal decomposition processes at elevated temperatures.

Studies on related aromatic ester compounds demonstrate that differential scanning calorimetry can effectively characterize polymorphic transitions and thermal stability ranges [24] [25]. The technique is particularly valuable for identifying optimal processing temperatures and storage conditions for the compound.

Solubility and Partition Coefficient

4-Nitrophenyl benzoate demonstrates limited solubility in water due to its aromatic nature and hydrophobic character [17]. The compound shows good solubility in organic solvents such as dichloromethane, chloroform, and acetone [17]. The presence of both the nitrophenyl and benzoyl aromatic systems contributes to significant hydrophobic character, resulting in low aqueous solubility.

The predicted density of 1.316±0.06 g/cm³ indicates that the compound is denser than water [19] [20]. While specific partition coefficient data is not available in the literature, the structural characteristics suggest moderate to high lipophilicity, consistent with other aromatic ester compounds containing nitro substituents.

Crystallographic Data and Polymorphism

While specific crystallographic data for 4-nitrophenyl benzoate itself is not extensively documented in the available literature, studies of closely related compounds provide valuable structural insights [10] [26] [9]. The compound is expected to crystallize in common space groups typical of aromatic ester systems, with intermolecular interactions dominated by van der Waals forces and potential weak hydrogen bonding interactions.

Polymorphism investigations in related nitrobenzoic acid compounds demonstrate the potential for multiple crystalline forms in nitro-substituted aromatic systems [25]. The identification of new polymorphs often requires systematic crystallization studies under varying conditions of temperature, solvent, and concentration [25].

Crystal packing in related 4-nitrophenyl compounds is influenced by intermolecular hydrogen bonding interactions and π-π stacking between aromatic rings [10] [27]. The nitro group can participate in weak intermolecular interactions that influence crystal stability and packing arrangements [10] [27].

Acylation of 4-Nitrophenol with Benzoyl Chloride

The most widely employed method for synthesizing 4-nitrophenyl benzoate involves the acylation of 4-nitrophenol with benzoyl chloride through a nucleophilic acyl substitution mechanism [2] [3]. This classical approach proceeds via the formation of an intermediate tetrahedral addition complex, followed by elimination of hydrogen chloride to yield the desired ester product.

The reaction mechanism begins with the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of benzoyl chloride. The electron-withdrawing nitro group in the para position significantly enhances the nucleophilicity of the phenolic oxygen through resonance stabilization of the phenoxide anion intermediate [4] [5]. This electronic activation facilitates the acylation reaction and contributes to the high yields typically observed in this transformation.

Under optimal conditions, the reaction proceeds smoothly at temperatures ranging from 0 to 25 degrees Celsius, with reaction times varying from 30 minutes to 4 hours depending on the specific conditions employed [3] [5]. The use of mild temperatures prevents decomposition of the reactants and minimizes side reactions, while the relatively short reaction times make this approach practical for both laboratory and industrial applications.

Catalysts and Reaction Conditions

The selection of appropriate catalysts and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 4-nitrophenyl benzoate. Pyridine serves as both a catalyst and a hydrogen chloride scavenger, neutralizing the acid byproduct formed during the acylation reaction [6]. The basic nature of pyridine facilitates the formation of the phenoxide anion, which exhibits enhanced nucleophilicity compared to the neutral phenol.

Triethylamine represents another widely used base catalyst, offering several advantages over pyridine including lower toxicity and easier removal from the reaction mixture [7] [5]. When employed in dichloromethane solvent, triethylamine provides excellent yields ranging from 81 to 95 percent, with reaction times typically between 1 and 4 hours [5]. The use of dichloromethane as the reaction medium offers advantages in terms of solubility and ease of workup procedures.

4-Dimethylaminopyridine (DMAP) functions as a highly effective acylation catalyst, requiring only 10 to 20 mole percent loading to achieve complete conversion . The enhanced nucleophilicity of DMAP compared to pyridine allows for more efficient activation of the acyl chloride, resulting in faster reaction rates and higher yields. However, the higher cost of DMAP may limit its use in large-scale preparations.

Yield Optimization Strategies

Several strategies have been developed to optimize the yield of 4-nitrophenyl benzoate synthesis. The use of excess base, typically 1.2 to 1.5 equivalents, ensures complete neutralization of the hydrogen chloride byproduct and prevents acid-catalyzed decomposition of the product [3]. Temperature control is essential, as elevated temperatures can lead to increased side reactions and reduced yields.

The order of addition significantly affects the reaction outcome. Adding benzoyl chloride to a pre-formed solution of 4-nitrophenol and base minimizes the formation of symmetrical anhydrides and other side products [6]. This approach ensures that the acyl chloride encounters an environment rich in the nucleophilic phenoxide anion, promoting selective ester formation.

Reaction monitoring through thin-layer chromatography or nuclear magnetic resonance spectroscopy allows for real-time assessment of conversion and optimization of reaction conditions [3] [5]. The characteristic spectroscopic signatures of 4-nitrophenyl benzoate, including the carbonyl stretching frequency at approximately 1720 wavenumbers and the nitro group absorptions at 1520 wavenumbers, provide reliable indicators of product formation.

Alternative and Green Synthesis Approaches

Solvent-Free and Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of 4-nitrophenyl benzoate, offering reduced reaction times and improved energy efficiency compared to conventional heating methods [9] [10] [11]. The application of microwave irradiation accelerates the reaction through both thermal and non-thermal effects, resulting in reaction times as short as 5 to 20 minutes while maintaining yields of 80 to 95 percent [9] [10].

The mechanism of microwave acceleration involves the direct heating of polar molecules through dipole rotation and ionic conduction [11]. The polar nature of both reactants and the transition state complex makes this transformation particularly well-suited for microwave activation. The rapid and uniform heating achieved through microwave irradiation minimizes thermal decomposition and promotes selective product formation.

Solvent-free microwave synthesis offers additional environmental benefits by eliminating the need for organic solvents [12] [13]. Under these conditions, the reactants are mixed directly and subjected to microwave irradiation, with the reaction proceeding through a solid-state mechanism. This approach reduces waste generation and simplifies product isolation, making it attractive for green chemistry applications.

The thermal effects observed in microwave-assisted reactions have been investigated through comparative studies using Hammett linear free-energy relationships [11]. These studies demonstrate that microwave irradiation creates localized hot spots that exceed the bulk temperature, leading to enhanced reaction rates compared to conventional heating at the same nominal temperature.

Biocatalytic and Enzymatic Synthesis

Enzymatic synthesis of 4-nitrophenyl benzoate represents an emerging green chemistry approach that exploits the selectivity and mild reaction conditions of biological catalysts [14] [15]. Lipases and esterases have been successfully employed for the transesterification of benzoic acid derivatives with 4-nitrophenol, offering advantages in terms of stereoselectivity and environmental compatibility.

The enzymatic approach typically involves the use of lipases such as Candida antarctica lipase B or Rhizomucor miehei lipase in aqueous or organic media [14]. These enzymes exhibit broad substrate specificity and can catalyze the formation of ester bonds under mild conditions, typically at temperatures between 25 and 40 degrees Celsius. The reaction proceeds through the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the phenolic substrate.

Protein engineering strategies have been employed to enhance the activity and selectivity of lipases for 4-nitrophenyl benzoate synthesis [14]. Site-directed mutagenesis of key residues in the enzyme active site can modify the binding affinity and catalytic efficiency, leading to improved performance in ester synthesis reactions. These engineered enzymes demonstrate specific activity values of 0.5 μmol per milligram per minute when 4-nitrophenyl benzoate is used as substrate.

The enzymatic synthesis approach offers several advantages including high selectivity, mild reaction conditions, and the ability to operate in aqueous media [15]. However, the higher cost of enzymes and longer reaction times compared to chemical methods may limit the commercial viability of this approach for large-scale production.

Purification and Isolation Techniques

Chromatographic Methods

Chromatographic purification techniques play a crucial role in obtaining high-purity 4-nitrophenyl benzoate for research and analytical applications. Silica gel chromatography using gradient elution with ethyl acetate and hexanes provides excellent separation of the product from unreacted starting materials and byproducts [16] [17]. The optimal solvent system typically employs 0 to 30 percent ethyl acetate in hexanes, achieving purities of 98 to 99 percent with recovery yields of 75 to 90 percent.

Flash chromatography represents a faster alternative to conventional column chromatography, utilizing higher pressure and flow rates to reduce purification time [16] [17]. A typical flash chromatography protocol employs 40 percent ethyl acetate in hexanes as the eluent, achieving purities of 96 to 99 percent with recovery yields of 80 to 95 percent. The increased efficiency of flash chromatography makes it particularly suitable for preparative-scale purifications.

Reverse-phase high-performance liquid chromatography (HPLC) provides the highest level of purity for analytical applications [18] [19]. The mobile phase typically consists of acetonitrile and water with phosphoric acid as a pH modifier, achieving purities greater than 99 percent. For mass spectrometry-compatible applications, formic acid can be substituted for phosphoric acid without compromising separation efficiency.

The Newcrom R1 column system has been specifically developed for the separation of 4-nitrophenyl benzoate and related compounds [18] [19]. This reverse-phase column with low silanol activity provides excellent peak shape and resolution, making it suitable for both analytical and preparative applications. The method is scalable and can be used for impurity profiling and pharmacokinetic studies.

Recrystallization Protocols

Recrystallization from ethanol represents the most common and cost-effective method for purifying 4-nitrophenyl benzoate on a routine basis [7] [3] [16]. The compound exhibits good solubility in hot ethanol and limited solubility at room temperature, making it ideal for recrystallization. Typical protocols involve dissolving the crude product in a minimum volume of hot ethanol, followed by slow cooling to room temperature to promote crystal formation.

The recrystallization process typically achieves purities of 95 to 98 percent with recovery yields of 85 to 95 percent [16]. The high recovery yield makes this method particularly attractive for large-scale purifications where material loss must be minimized. The crystalline product obtained through recrystallization exhibits characteristic needle-like morphology and can be further characterized by melting point determination.

Alternative recrystallization solvents include dichloromethane-diethyl ether mixtures, which provide good solubility control and high-quality crystals [20] [17]. The use of solvent mixtures allows for fine-tuning of the crystallization conditions to optimize both purity and yield. Seeding techniques can be employed to control crystal size and improve filtration characteristics.

The purity of recrystallized material can be assessed through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and melting point determination [16] [17]. High-purity 4-nitrophenyl benzoate typically exhibits a sharp melting point and characteristic spectroscopic features consistent with the expected structure.

Synthesis of Structural Analogues and Derivatives

Para-Substituted Nitrophenyl Benzoates

The synthesis of para-substituted nitrophenyl benzoates follows similar methodologies to those employed for the parent compound, with modifications to accommodate the electronic and steric effects of the substituents [3] [5] [21]. The preparation of 4-nitrophenyl 4-methylbenzoate, 4-nitrophenyl 4-chlorobenzoate, and 4-nitrophenyl 4-fluorobenzoate has been achieved using the standard acylation protocol with the corresponding substituted benzoyl chlorides.

The electronic nature of the substituent on the benzoyl moiety significantly influences the reaction rate and yield. Electron-withdrawing substituents such as chlorine and fluorine enhance the electrophilicity of the acyl chloride, leading to faster reaction rates and higher yields [3] [5]. Conversely, electron-donating substituents such as methyl and methoxy groups reduce the electrophilicity, resulting in slower reactions and potentially lower yields.

The synthesis of 4-nitrophenyl 4-methoxybenzoate requires careful optimization of reaction conditions due to the reduced electrophilicity of the para-methoxybenzoyl chloride . Extended reaction times and slightly elevated temperatures may be necessary to achieve complete conversion. The yields for these derivatives typically range from 75 to 96 percent, depending on the specific substituent and reaction conditions employed.

The preparation of 4-nitrophenyl 4-nitrobenzoate represents a particularly challenging synthesis due to the presence of two electron-withdrawing nitro groups . This compound exhibits enhanced reactivity in nucleophilic substitution reactions and serves as a useful substrate for mechanistic studies. The synthesis typically achieves yields of 96 percent under optimized conditions.

Thionobenzoate and Related Esters

The synthesis of 4-nitrophenyl thionobenzoate involves the replacement of the carbonyl oxygen with sulfur, resulting in a thioester with significantly altered reactivity compared to the parent oxygen analogue [23] [24] [25]. The preparation of this compound typically employs Lawesson's reagent or phosphorus pentasulfide to effect the oxygen-to-sulfur conversion of the corresponding oxygen ester.

The thionobenzoate derivatives exhibit enhanced reactivity toward nucleophiles compared to their oxygen analogues, with rate enhancements of 10 to 100-fold commonly observed [23] [24]. This increased reactivity is attributed to the weaker carbon-sulfur bond compared to the carbon-oxygen bond, facilitating the breakdown of tetrahedral intermediates formed during nucleophilic attack.

Kinetic studies of 4-nitrophenyl thionobenzoate reactions with pyridines have revealed curved Brønsted-type plots, indicating a change in the rate-determining step as the basicity of the nucleophile increases [23] [24]. The curvature center occurs at pKa values of approximately 9.3, regardless of the electronic nature of substituents on the thionobenzoate moiety.

The synthesis of thionobenzoate derivatives typically achieves yields of 80 to 90 percent, with the lower yields compared to oxygen analogues attributed to the harsh conditions required for the oxygen-to-sulfur conversion [25]. The products are typically purified by recrystallization or chromatography to remove unreacted starting materials and sulfur-containing byproducts.

Isotopically Labeled Derivatives

The synthesis of isotopically labeled derivatives of 4-nitrophenyl benzoate serves important applications in mechanistic studies and tracer experiments [26] [27] [28]. Deuterium-labeled derivatives, particularly 4-nitrophenyl-d4 benzoate, are prepared using deuterated 4-nitrophenol as the starting material. The deuterium atoms are typically incorporated at the aromatic positions ortho and meta to the nitro group.

The preparation of deuterium-labeled compounds requires specialized synthetic procedures to prevent hydrogen-deuterium exchange during the reaction [26]. The use of deuterated solvents and careful control of reaction conditions are essential to maintain the isotopic purity of the final product. Typical synthetic yields for deuterium-labeled derivatives range from 85 to 95 percent, with isotopic purities of 95 to 98 percent.

Carbon-13 labeled derivatives are prepared using carbon-13 labeled benzoic acid or benzoyl chloride precursors [28]. The carbon-13 label is typically incorporated at the carbonyl carbon position, providing a useful probe for mechanistic studies of ester hydrolysis and related reactions. The synthesis of carbon-13 labeled 4-nitrophenyl benzoate typically achieves yields of 90 to 95 percent with isotopic purities greater than 99 percent.

The characterization of isotopically labeled derivatives requires specialized analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy [26] [27]. The isotopic substitution typically results in small but measurable changes in physical properties such as melting point and solubility, which can be used to assess the isotopic purity and identity of the labeled compounds.